Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate with phosphorus oxychloride. The reaction is carried out at elevated temperatures, usually around 110°C, and requires overnight stirring to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, leading to the formation of functionalized derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the synthesis of the compound.
Nucleophiles: Employed in substitution reactions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions include various functionalized pyrazolo[1,5-a]pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it suitable for use in optical applications.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA, leading to its potential use as an antitumor agent . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine
These compounds share a similar pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-3-8-12-6(10)4-7(11)14(8)13-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMWQRVHWSVEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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